Boc-Gln(Trt)-OH Boc-Gln(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 132388-69-3
VCID: VC21538439
InChI: InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C29H32N2O5
Molecular Weight: 488.6 g/mol

Boc-Gln(Trt)-OH

CAS No.: 132388-69-3

VCID: VC21538439

Molecular Formula: C29H32N2O5

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-Gln(Trt)-OH - 132388-69-3

Description

Boc-Gln(Trt)-OH, also known as N-(tert-butoxycarbonyl)-N-trityl-L-glutamine, is a protected amino acid derivative commonly used in peptide synthesis. It is particularly important for preventing side reactions such as pyroglutamate formation during the synthesis process. This compound is a crucial intermediate in the production of peptides, especially those containing glutamine residues.

Chemical Data Table

PropertyValue
Molecular FormulaC29H32N2O5
Molecular Weight488.575 g/mol
Density1.2 ± 0.1 g/cm3
Boiling Point728.9 ± 60.0 °C at 760 mmHg
Flash Point394.6 ± 32.9 °C
LogP5.64
Vapour Pressure0.0 ± 2.5 mmHg at 25°C

Synthesis and Applications

Boc-Gln(Trt)-OH is used in peptide synthesis to protect the glutamine residue from unwanted reactions. The trityl group prevents intramolecular cyclization to pyroglutamate, which can terminate peptide chain elongation . This protection is crucial in both Boc and Fmoc-based solid-phase peptide synthesis (SPPS) strategies.

Use in Peptide Synthesis

In peptide synthesis, Boc-Gln(Trt)-OH is incorporated into the growing peptide chain to ensure that the glutamine side chain remains intact until the final deprotection step. The trityl group is typically removed using trifluoroacetic acid (TFA), which is effective but may require careful handling due to potential sluggish cleavage rates .

Research Findings

Research on Boc-Gln(Trt)-OH highlights its utility in preventing side reactions during peptide synthesis. For instance, studies have shown that using protected derivatives like Boc-Gln(Trt)-OH can improve the yield and purity of peptides by minimizing unwanted cyclization reactions .

Storage and Handling

Boc-Gln(Trt)-OH should be stored at room temperature. It is classified under the HS code 2924299090, which pertains to other cyclic amides and their derivatives . Proper handling and storage conditions are essential to maintain its stability and effectiveness in peptide synthesis applications.

CAS No. 132388-69-3
Product Name Boc-Gln(Trt)-OH
Molecular Formula C29H32N2O5
Molecular Weight 488.6 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
Standard InChI InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1
Standard InChIKey YEXNCDUSVVLUFM-DEOSSOPVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Synonyms Boc-Gln(Trt)-OH;132388-69-3;N-Boc-N'-trityl-L-glutamine;ST51037535;N-Boc-N-trityl-L-glutamine;Nalpha-Boc-Ndelta-trityl-L-glutamine;PubChem14935;15563_ALDRICH;15563_FLUKA;CTK8B8039;MolPort-003-926-859;N|A-Boc-N|A-trityl-L-glutamine;C29H32N2O5;ACT09212;ANW-59245;CB-338;ZINC16322951;AKOS015924206;RTR-004433;AJ-68863;AK-41334;FT-0653594;ST24030200;M-8182;J-300125
PubChem Compound 15138260
Last Modified Aug 15 2023

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